Ethyl 1-[(8-hydroxyquinolin-5-yl)methyl]piperidine-4-carboxylate
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Description
Ethyl 1-[(8-hydroxyquinolin-5-yl)methyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 1-[(8-hydroxyquinolin-5-yl)methyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O3, with a molecular weight of approximately 314.38 g/mol. Its structure incorporates a piperidine ring, a carboxylate group, and an 8-hydroxyquinoline moiety, which are critical for its biological activity.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that compounds with similar quinoline structures often exhibit significant antibacterial activity.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | <0.01 mg/mL |
This compound | Escherichia coli | <0.05 mg/mL |
This compound | Pseudomonas aeruginosa | <0.1 mg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The MIC values for antifungal activity were reported to be in the range of 0.05 to 0.1 mg/mL, indicating moderate effectiveness .
Anticancer Potential
Recent studies have also explored the anticancer potential of this compound. Preliminary data suggest that it may inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds derived from quinoline and piperidine structures:
- Study on Antibacterial Efficacy : A study involving a series of piperidine derivatives demonstrated that modifications at the piperidine ring significantly influenced antibacterial activity. Compounds with electron-donating groups showed enhanced activity against S. aureus and E. coli .
- Antifungal Activity Assessment : Another investigation assessed various alkaloid derivatives for antifungal properties, revealing that those with hydroxyl substitutions exhibited superior activity against Candida species .
- In Vivo Studies : Animal model studies are underway to evaluate the therapeutic efficacy and safety profile of this compound, aiming to confirm its potential as a novel therapeutic agent .
Properties
Molecular Formula |
C18H22N2O3 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl 1-[(8-hydroxyquinolin-5-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-2-23-18(22)13-7-10-20(11-8-13)12-14-5-6-16(21)17-15(14)4-3-9-19-17/h3-6,9,13,21H,2,7-8,10-12H2,1H3 |
InChI Key |
MMRJQIQJHVBVQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.